6-Methyl-1,3-dihydro-2-benzofuran-5-ol

Leukotriene biosynthesis inhibition Structure-activity relationship Anti-inflammatory

Sourcing generic dihydrobenzofuran-5-ols risks delivering an inactive regioisomer. This 6-methyl-2,3-dihydrobenzofuran-5-ol is specifically required to match the Merck Frosst leukotriene biosynthesis inhibitor chemotype (US4966907). • Distinct SAR: The 6-methyl group provides a critical lipophilic contact and radical-stabilizing effect absent in the unsubstituted analog (CAS 68747-25-1). • Scaffold Fidelity: Ensures target binding is preserved, avoiding the altered metabolic stability of 4-substituted regioisomers. • Process Advantage: The saturated dihydrofuran core offers superior oxidative stability over aromatic benzofuran-5-ols during downstream functionalization.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 533934-35-9
Cat. No. B12890517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3-dihydro-2-benzofuran-5-ol
CAS533934-35-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(COC2)C=C1O
InChIInChI=1S/C9H10O2/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3,10H,4-5H2,1H3
InChIKeyIFFPWBSCFATCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,3-dihydro-2-benzofuran-5-ol: Structural Overview


6-Methyl-1,3-dihydro-2-benzofuran-5-ol, systematically named 5-isobenzofuranol, 1,3-dihydro-6-methyl- (9CI), is a bicyclic heterocycle (C9H10O2, MW 150.17 g/mol) characterized by a saturated 2,3-dihydrofuran ring fused to a phenolic core with a methyl substituent at position 6 . This specific substitution pattern distinguishes it from other dihydrobenzofuranols and places it within the pharmacologically significant class of 5-hydroxy-2,3-dihydrobenzofurans, which have been patented as inhibitors of mammalian leukotriene biosynthesis [1] and as anti-inflammatory agents [2].

6-Substituted 5-hydroxy-2,3-dihydrobenzofuran chemotype for leukotriene biosynthesis inhibitor studies
Supports antioxidant-based anti-inflammatory pathway research with electron-donating methyl at C6
Saturated dihydrofuran scaffold provides oxidative stability for synthetic intermediate applications

Why Regioisomeric or Unsubstituted Analogs Are Not Interchangeable


The 5-hydroxy-2,3-dihydrobenzofuran pharmacophore is highly sensitive to the nature and position of aromatic ring substituents. Patent SAR data from the Merck Frosst leukotriene biosynthesis inhibitor series [1] demonstrates that 6-substitution is a distinct structural class, with biological activity requiring a specific combination of 5-OH and 6-substituent. Substituting the 6-methyl group with hydrogen (the unsubstituted analog, CAS 68747-25-1) removes a key lipophilic contact point, while relocating the methyl group to position 4 yields a different regioisomer (4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol) [1], which is explicitly claimed as a separate compound. Generic “benzofuran-5-ol” or “dihydrobenzofuran-5-ol” sourcing therefore carries a high risk of delivering a scaffold with altered target binding, metabolic stability, or physicochemical properties.

Target Compound
6-Methyl-1,3-dihydro-2-benzofuran-5-ol with patent-defined 6-substitution for lipophilic contact
Unsubstituted Analog (CAS 68747-25-1)
R6=H lacks key lipophilic interaction; excluded from 6-substituted SAR class and may alter target binding
Target Compound
6-Methyl substitution creates specific LogP ~1.73 and electron-donating radical stabilization
4-Methyl Regioisomer
Isomeric methyl placement shifts pharmacophore geometry; claimed as separate entity with distinct activity profile

Differentiation Evidence Against Closest Structural Analogs


Positional Methyl Effect on Pharmacophore Definition

The 6-substituted 5-hydroxy-2,3-dihydrobenzofuran scaffold, which includes the 6-methyl congener, is defined as a separate structural class in patent US4966907 [1]. The patent explicitly distinguishes 6-substitution from unsubstituted (R6=H) analogs, presenting a generic formula wherein R6 is a non-hydrogen substituent. While specific IC50 values for the 6-methyl analog are not tabulated, the classification itself implies that R6=H analogs lack the necessary lipophilic interaction for optimal leukotriene biosynthesis inhibition in human PMN assays. The 4-methyl regioisomer, 4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol, is cited as a comparator compound [1], confirming that isomeric methyl placement produces distinct patentable chemical entities.

Positional Methyl Effect
Class-level inference
Target classed as '6-substituted'; comparators are distinct structural classes per patent claims
Supports scaffold-specific procurement over unsubstituted analog
Human PMN leukotriene B4 inhibition assay context
Leukotriene biosynthesis inhibition Structure-activity relationship Anti-inflammatory

Predicted LogP Shift vs. Unsubstituted Analog

The calculated LogP for 6-methyl-1,3-dihydro-2-benzofuran-5-ol is 1.73 , representing a measurable increase in lipophilicity compared to the unsubstituted analog 1,3-dihydro-2-benzofuran-5-ol (predicted LogP approximately 1.3). This 0.43 log unit increase corresponds to a ~2.7-fold higher theoretical octanol/water partition coefficient, which can translate to enhanced membrane permeability.

Predicted LogP Shift
Data to verify
Δ LogP ≈ +0.43 vs. unsubstituted analog
Supports lipophilicity-driven permeability differentiation
In silico prediction; requires experimental validation
Lipophilicity Physicochemical property prediction Drug-likeness

Antioxidant-Based Inhibition Mechanism

A structurally related series of 2,3-dihydro-5-benzofuranols was evaluated as antioxidant-based inhibitors of leukotriene biosynthesis in isolated human PMNs [1]. The study demonstrated that the 5-hydroxy group is critical for antioxidant activity, and substituents modulating the oxidation potential of the phenol ring directly influence inhibitory potency. While the 6-methyl analog was not explicitly tested, SAR trends indicate that electron-donating alkyl groups at the 6-position can stabilize the phenoxyl radical intermediate, enhancing antioxidant-based inhibition relative to the unsubstituted parent. This provides a mechanistic basis for preferring 6-alkylated analogs over unsubstituted 5-hydroxy-2,3-dihydrobenzofurans.

Antioxidant Mechanism
Class-level inference
SAR trend: electron-donating 6-substituents enhance radical stabilization
Supports selection over generic dihydrobenzofuranols for antioxidant-based inhibition
Reported model context; 6-methyl analog not explicitly tested
Antioxidant Leukotriene biosynthesis 5-Lipoxygenase

Synthetic Accessibility via Catalytic Hydrogenation

The compound can be prepared via catalytic hydrogenation (H2, 10% Pd/C, 50 psi, 24 h in ethanol) of 6-methyl-benzofuran-5-ol . This saturated dihydro scaffold offers distinct synthetic utility compared to the fully aromatic benzofuran analog. The dihydrofuran ring is less prone to oxidative degradation, providing greater stability in subsequent synthetic steps, and its reduced aromaticity alters the electronic environment of the phenolic -OH, tuning its nucleophilicity for downstream functionalization.

Synthetic Accessibility
Class-level inference
Prepared via catalytic hydrogenation of 6-methyl-benzofuran-5-ol
Dihydro scaffold may offer oxidative stability for multi-step synthesis
Stability gain inferred from saturation of furan ring
Synthesis Catalytic hydrogenation Intermediate preparation

Antifungal Activity Class Potential

Benzofuran-5-ol derivatives as a class exhibited antifungal activity against Candida and Aspergillus species in a 2010 study [1]. The presence of the 5-hydroxyl group was indispensable for activity, and substitution on the benzofuran ring modulated potency. While the 6-methyl-1,3-dihydro analog was not directly tested, the class-level SAR confirms that 5-hydroxy substitution is the minimal pharmacophoric requirement, distinguishing it from 6-hydroxy or non-hydroxylated analogs. The dihydro nature of the furan ring further differentiates it from fully aromatic benzofuran-5-ols, potentially affecting target binding via altered ring conformation.

Antifungal Activity Potential
Class-level inference
5-OH essential for antifungal class activity; specific MIC values for 6-methyl analog not reported
Supports antifungal screening research with unique saturated scaffold
Data to verify; target compound not directly evaluated in reference study
Antifungal Candida Aspergillus

Recommended Procurement Scenarios


Leukotriene Biosynthesis Inhibitor Hit-to-Lead

The compound is a preferred entry point for programs targeting leukotriene biosynthesis inhibition when a 6-substituted 5-hydroxy-2,3-dihydrobenzofuran scaffold is required. Its defined LogP of 1.73 supports CNS and oral drug-likeness criteria, while its classification within the 6-substituted SAR series (per US4966907) [2] provides a patent-differentiated scaffold compared to unsubstituted or 4-substituted regioisomers. Researchers should prioritize this compound over generic 5-hydroxy-2,3-dihydrobenzofuran when pursuing the Merck Frosst chemotype.

Antioxidant-Mediated Anti-Inflammatory Screening

For phenotypic screening of antioxidant-based leukotriene modulators, the 6-methyl analog is mechanistically preferred over the unsubstituted parent due to the predicted radical-stabilizing effect of the electron-donating methyl group, as inferred from SAR in Hammond et al. (2002) [3]. This stabilization is predicted to enhance the compound's potency in human PMN leukotriene B4 inhibition assays, making it a more relevant tool compound for dissecting antioxidant-dependent anti-inflammatory pathways.

Synthetic Intermediate for Dihydrobenzofuran APIs

The compound's accessible synthesis via catalytic hydrogenation of 6-methyl-benzofuran-5-ol and its oxidative stability relative to the aromatic benzofuran precursor make it a valuable intermediate for APIs requiring a saturated dihydrobenzofuran core. Process chemists should select this compound when the dihydro scaffold is needed to prevent oxidative side reactions during subsequent functionalization steps (e.g., O-alkylation, Mannich reactions), where the fully aromatic analog would be prone to degradation.

Antifungal Scaffold Hopping Discovery

For antifungal drug discovery, this compound provides a unique saturated 5-hydroxybenzofuran scaffold complementary to the aromatic benzofuran-5-ols reported by Ryu et al. (2010) [1]. The dihydro architecture introduces conformational flexibility that may overcome resistance mechanisms affecting flat aromatic antifungals, while retaining the essential 5-OH pharmacophore. Procurement should be preferred over aromatic benzofuran-5-ols when scaffold novelty and IP differentiation are key program objectives.

Application
Selection Property
Validation Focus
Leukotriene biosynthesis inhibitor studies
6-Substituted scaffold differentiation per patent SAR
Class-specific target engagement vs. unsubstituted analog
Antioxidant-based anti-inflammatory screening
Electron-donating methyl group for radical stabilization
Oxidation potential and leukotriene B4 inhibition assay response
Synthetic intermediate for dihydrobenzofuran derivatives
Saturated dihydrofuran ring oxidative stability
Stability under synthetic conditions vs. aromatic analog
Antifungal scaffold hopping research
5-OH pharmacophore with non-aromatic ring architecture
In vitro antifungal activity and conformational differentiation
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